Laurocapram

Description

This compound is a percutaneous enhancer. Upon application to the skin, this compound interacts with lipids in the stratum corneum and may enhance the ability of the skin to absorb a hydrophilic chemical.

enhances percutaneous absorption of different chemicals; structure given in first source

Structure

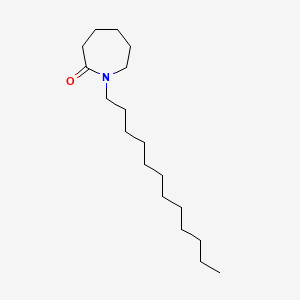

2D Structure

3D Structure

Properties

IUPAC Name |

1-dodecylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-13-16-19-17-14-11-12-15-18(19)20/h2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTGDCSMTYGJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1CCCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042086 | |

| Record name | Laurocapram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

160 °C at 50 mm Hg | |

| Record name | LAUROCAPRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble in most solvents | |

| Record name | LAUROCAPRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.91 g/cu cm | |

| Record name | LAUROCAPRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

59227-89-3 | |

| Record name | Laurocapram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59227-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laurocapram [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059227893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laurocapram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17308 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Laurocapram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Laurocapram | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAUROCAPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F3X9DRV9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LAUROCAPRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-7 °C | |

| Record name | LAUROCAPRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Laurocapram: A Comprehensive Technical Guide to its Chemical Structure and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laurocapram, also known as Azone, is a highly effective and widely utilized skin penetration enhancer in the pharmaceutical and cosmetic industries.[1][2][3] Its ability to reversibly modulate the barrier function of the stratum corneum allows for enhanced delivery of a wide range of active pharmaceutical ingredients (APIs) and cosmetic agents.[3][4] This technical guide provides an in-depth overview of the chemical structure and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action. All quantitative data is summarized in structured tables for ease of reference.

Chemical Structure and Identification

This compound is chemically designated as 1-dodecylazepan-2-one. It consists of a seven-membered caprolactam ring with a twelve-carbon alkyl chain attached to the nitrogen atom. This amphiphilic structure, featuring a polar head group and a lipophilic tail, is crucial to its penetration-enhancing activity.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-dodecylazepan-2-one |

| Synonyms | Azone, 1-Dodecylazacycloheptan-2-one, N-Dodecylcaprolactam, Tranzone |

| CAS Number | 59227-89-3 |

| Molecular Formula | C18H35NO |

| Molecular Weight | 281.48 g/mol |

Physical and Chemical Properties

This compound is a clear, colorless to light yellow, viscous liquid at room temperature. Its physical properties are critical for its formulation into various topical and transdermal delivery systems.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Clear, colorless to light yellow liquid |

| Melting Point | -7 °C |

| Boiling Point | 160 °C at 50 mmHg |

| Density | 0.906 - 0.926 g/cm³ |

| Solubility | Insoluble in water; freely soluble in most organic solvents such as ethanol, ether, acetone, and benzene. |

| pKa (Predicted) | -0.43 ± 0.20 |

| LogP | 5.9 |

| Refractive Index | 1.470 - 1.473 |

Mechanism of Action as a Skin Penetration Enhancer

The primary mechanism of action of this compound involves its interaction with the lipids of the stratum corneum, the outermost layer of the skin. It does not appear to follow a classical signaling pathway but rather a physicochemical disruption of this barrier. The dodecyl chain of this compound inserts into the intercellular lipid bilayer, disrupting the highly ordered lamellar structure. This leads to an increase in the fluidity of the lipid chains and a decrease in the diffusional resistance of the stratum corneum, thereby enhancing the permeation of both hydrophilic and lipophilic molecules.

Caption: Mechanism of this compound as a skin penetration enhancer.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical properties of this compound and for assessing its efficacy as a penetration enhancer.

Determination of Melting Point (for Liquids)

The melting point of this compound, which is below room temperature, can be determined using a cooling method.

-

Sample Preparation: Place a small amount of this compound in a capillary tube.

-

Apparatus Setup: Use a melting point apparatus equipped with a cooling function or a controlled cooling bath.

-

Cooling and Observation: Slowly cool the sample at a controlled rate (e.g., 1-2 °C per minute).

-

Data Recording: Record the temperature at which the first crystals appear and the temperature at which the entire sample solidifies. The range between these two temperatures is the freezing/melting range.

Determination of Boiling Point

The boiling point of this compound can be determined using a micro-boiling point method.

-

Sample Preparation: Place a small volume (a few milliliters) of this compound into a small test tube.

-

Apparatus Setup: Invert a capillary tube (sealed at one end) and place it into the test tube containing the sample. Attach the test tube to a thermometer.

-

Heating: Heat the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Data Recording: Remove the heat source and observe the point at which the bubbling stops and the liquid begins to enter the capillary tube. The temperature at this point is the boiling point.

Determination of Solubility

A common method for determining the solubility of a substance is the shake-flask method.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent to be tested (e.g., water, ethanol) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved this compound from the saturated solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).

In Vitro Skin Permeation Study

The efficacy of this compound as a penetration enhancer is typically evaluated using in vitro skin permeation studies with Franz diffusion cells.

Caption: General workflow for an in vitro skin permeation study.

-

Skin Preparation: Excise full-thickness skin from a suitable animal model (e.g., porcine ear) and remove any subcutaneous fat.

-

Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Receptor Medium: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, PBS) and maintain it at a constant temperature (typically 32°C) to mimic physiological conditions.

-

Formulation Application: Apply the formulation containing the active ingredient and this compound to the surface of the skin in the donor compartment. A control formulation without this compound should also be tested.

-

Sampling: At predetermined time intervals, withdraw aliquots from the receptor medium and replace with an equal volume of fresh medium.

-

Analysis: Analyze the concentration of the active ingredient in the collected samples using a validated analytical method (e.g., HPLC).

-

Data Interpretation: Plot the cumulative amount of the active ingredient permeated per unit area against time to determine the permeation profile and calculate the flux.

Conclusion

This compound's unique chemical structure and resulting physical properties make it a potent and versatile penetration enhancer. Its mechanism of action, centered on the reversible disruption of the stratum corneum's lipid barrier, facilitates the transdermal delivery of a broad spectrum of molecules. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this compound and the evaluation of its performance in formulations. A thorough understanding of these aspects is essential for the rational design and development of effective topical and transdermal drug delivery systems.

References

- 1. Mechanism of skin penetration-enhancing effect by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comprehensive Guide to this compound: Applications, Properties, and Storage_Chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]

An In-depth Technical Guide to the Synthesis of Laurocapram and its Chemical Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laurocapram, known chemically as 1-dodecylazepan-2-one and commercially as Azone®, stands as a prominent penetration enhancer in transdermal drug delivery systems. Its ability to reversibly reduce the barrier function of the stratum corneum allows for the increased permeation of a wide variety of both hydrophilic and lipophilic active pharmaceutical ingredients. The efficacy of this compound has spurred research into its chemical derivatives, primarily through the modification of the N-alkyl chain, to optimize its penetration-enhancing properties and toxicological profile. This technical guide provides a comprehensive overview of the core synthesis pathways for this compound and its analogues, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in further research and development.

Core Synthesis of this compound (1-dodecylazepan-2-one)

The most commercially viable and frequently cited synthesis of this compound involves the N-alkylation of ε-caprolactam with a 12-carbon alkyl halide, typically 1-bromododecane. This reaction is generally carried out in the presence of a strong base and can be facilitated by phase-transfer catalysis.

Reaction Pathway: N-Alkylation of ε-Caprolactam

The fundamental reaction consists of the deprotonation of the amide nitrogen in ε-caprolactam by a strong base, creating a nucleophilic anion. This anion then attacks the electrophilic carbon of 1-bromododecane in a nucleophilic substitution reaction (SN2), forming the N-dodecyl substituted caprolactam, this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from a patented synthesis method, showcasing high yield and purity.[1][2]

| Parameter | Value | Notes |

| Yield | >98% | The yield is consistently high in optimized industrial processes.[1] |

| Purity | >96% | High purity is achieved after washing and dehydration steps.[1] |

| Reactant Molar Ratio | ε-Caprolactam : 1-Bromododecane 1.05:1 to 1.2:1 | A slight excess of caprolactam is used to ensure complete reaction of the alkyl halide. |

| Base Molar Ratio | NaOH/KOH : ε-Caprolactam 2:1 to 4:1 | A significant excess of base is used to drive the deprotonation of caprolactam. |

| Reaction Temperature | 60-90 °C | The temperature is controlled during the addition of reactants and then maintained for reaction completion.[1] |

| Reaction Time | >1 hour (post-addition) | The mixture is stirred for at least one hour after all reactants have been added. |

| Product Appearance | Light-yellow oily liquid | This compound is an oily liquid at room temperature. |

Detailed Experimental Protocol

This protocol is adapted from a patented industrial synthesis method.

Materials:

-

ε-Caprolactam

-

1-Bromododecane

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

This compound (Azone) for use as a solvent (optional, as per patent CN102516173B)

-

Water (for preparation of alkaline solution and washing)

-

Reaction kettle/flask with stirring, heating, and dropping funnel capabilities

Procedure:

-

Preparation of Raw Materials:

-

Prepare a 200-400% alkaline solution by dissolving sodium hydroxide or potassium hydroxide in water. For example, to make a 300% solution, dissolve 300g of NaOH in 100g of water.

-

Prepare a 30-60% caprolactam solution. In some methods, this is achieved by dissolving caprolactam in this compound, which acts as a solvent.

-

-

Synthesis:

-

Charge the reaction kettle with the prepared alkaline liquid.

-

With continuous stirring, begin to drip the caprolactam solution and the 1-bromododecane liquid into the reaction kettle simultaneously.

-

Maintain the reaction temperature between 60-90 °C during the dripping process.

-

After the addition is complete, continue to stir the mixture for at least one more hour, maintaining the temperature between 75-85 °C to ensure the reaction goes to completion.

-

-

Oil-Water Separation and Purification:

-

After the reaction period, add water to the reactor and stir.

-

Stop stirring and allow the layers to separate. Discharge the lower aqueous layer.

-

Wash the organic (oil) phase with clean water or a saturated salt solution multiple times (e.g., 3 washes).

-

After the final wash and separation, subject the oil phase to reduced pressure dehydration to remove any residual water.

-

The resulting product is high-purity this compound.

-

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the same fundamental N-alkylation reaction but utilizes different alkyl halides to vary the length and structure of the N-alkyl chain. This allows for the systematic study of structure-activity relationships concerning skin penetration enhancement.

General Reaction Pathway: N-Alkylation with Various Alkyl Halides

The synthesis of this compound analogues follows the same principle as this compound itself, substituting 1-bromododecane with other alkyl halides (e.g., 1-bromooctane, 1-bromodecane, 1-bromotetradecane).

Quantitative Data for Derivative Synthesis

| Derivative | Alkyl Halide Used | Typical Base/Catalyst | Solvent | Typical Yield Range |

| N-Octylcaprolactam | 1-Bromooctane | NaH / PTC (TBAB) | Toluene / DMF | 70-90% |

| N-Decylcaprolactam | 1-Bromodecane | KOH / K₂CO₃ | Toluene | 75-95% |

| N-Tetradecylcaprolactam | 1-Bromotetradecane | NaH / PTC (TBAB) | Toluene / DMF | 70-90% |

| N-Hexadecylcaprolactam | 1-Bromohexadecane | KOH / K₂CO₃ | Toluene | 70-90% |

(Note: Yields are estimates based on general phase-transfer catalyzed (PTC) or strong base-mediated alkylations of amides and may vary significantly with specific reaction conditions.)

Detailed Experimental Protocol (General for Derivatives)

This generalized protocol is based on solid-liquid phase-transfer catalysis methods, which offer mild reaction conditions.

Materials:

-

ε-Caprolactam

-

Alkyl Halide (e.g., 1-bromooctane, 1-bromodecane, etc.)

-

Potassium Hydroxide (KOH) and Potassium Carbonate (K₂CO₃)

-

Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB)

-

Anhydrous Toluene or similar non-polar solvent

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ε-caprolactam (1.0 eq), powdered potassium hydroxide (1.5 eq), and powdered potassium carbonate (1.5 eq).

-

Add the phase-transfer catalyst, TBAB (0.1 eq).

-

Add anhydrous toluene to the flask.

-

-

Synthesis:

-

Begin vigorous stirring of the heterogeneous mixture.

-

Add the desired alkyl halide (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts. Wash the solid residue with toluene.

-

Combine the organic filtrates and wash with water to remove any remaining salts and catalyst.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography to yield the pure N-alkylcaprolactam derivative.

-

Conclusion

The synthesis of this compound is a well-established and high-yielding industrial process, primarily relying on the direct N-alkylation of ε-caprolactam. The production of its chemical derivatives follows the same fundamental chemical pathway, allowing for the creation of a diverse library of analogues by varying the N-alkyl substituent. The protocols and data presented herein provide a solid foundation for researchers to synthesize and evaluate this compound and its derivatives for applications in transdermal formulation development and other fields requiring targeted molecular delivery. Further research may focus on developing even more environmentally benign synthesis methods, such as those employing biocatalysis or solvent-free conditions.

References

Laurocapram: A Comprehensive Toxicological Profile and Safety Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laurocapram (1-dodecylazacycloheptan-2-one), widely known as Azone®, is a highly effective percutaneous penetration enhancer used in topical and transdermal pharmaceutical formulations to increase the flux of active pharmaceutical ingredients (APIs) across the skin barrier. Its lipophilic nature allows it to interact with the stratum corneum, temporarily and reversibly reducing its barrier function. This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of this compound, synthesizing available data on its acute, sub-chronic, and chronic toxicity; genotoxicity; carcinogenicity; reproductive and developmental effects; skin irritation and sensitization potential; and pharmacokinetic properties. The information is presented to aid researchers, scientists, and drug development professionals in evaluating its suitability and safety for use in novel therapeutic formulations.

Introduction

The skin, particularly the stratum corneum, presents a formidable barrier to the systemic absorption of most xenobiotics. Chemical penetration enhancers are integral components of many transdermal drug delivery systems, designed to overcome this barrier and facilitate the delivery of therapeutic agents. This compound has emerged as a prominent enhancer due to its efficacy in promoting the permeation of both hydrophilic and lipophilic drugs.[1][2] Its mechanism of action is primarily attributed to its interaction with the intercellular lipids of the stratum corneum, leading to an increase in their fluidity and a disruption of their highly ordered structure.[1] This guide provides a detailed examination of the safety data associated with this compound to support its continued and future use in pharmaceutical development.

Toxicological Profile

A thorough evaluation of the toxicological profile of a pharmaceutical excipient is critical to ensure patient safety. The following sections summarize the available data on the various toxicological endpoints for this compound.

Acute Toxicity

Acute toxicity studies are conducted to determine the potential adverse effects of a substance following a single high-dose exposure. This compound exhibits a low order of acute toxicity across various routes of administration.

Table 1: Acute Toxicity of this compound

| Test Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | > 5000 | [3] |

| Rat | Intraperitoneal | 8000 | [3] |

| Rat | Intravenous | 8000 | |

| Rat | Dermal | 8000 | |

| Rat | Subcutaneous | > 5000 | |

| Mouse | Dermal | 8000 |

Sub-chronic and Chronic Toxicity

Specific NOAEL values for this compound from sub-chronic oral or dermal toxicity studies were not identified in the reviewed literature. Further investigation of proprietary toxicology databases may be required to obtain this information.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to induce mutations or chromosomal damage. A standard battery of tests typically includes a bacterial reverse mutation assay (Ames test), an in vitro mammalian cell gene mutation test, and an in vivo genotoxicity test such as the micronucleus assay.

Specific results for this compound in standard genotoxicity assays (Ames test, in vitro micronucleus test, in vivo chromosomal aberration assay) as per OECD guidelines 471, 487, and 475, respectively, were not available in the public literature reviewed for this guide.

Carcinogenicity

Long-term carcinogenicity bioassays in rodents are the standard for evaluating the carcinogenic potential of pharmaceutical ingredients.

No data from long-term carcinogenicity studies on this compound were identified in the reviewed literature.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are designed to evaluate the potential adverse effects of a substance on fertility, embryonic development, and postnatal development. These are typically conducted according to OECD guidelines 414 (Prenatal Developmental Toxicity Study) and 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test).

While general statements in the literature suggest a lack of teratogenic effects, specific quantitative results and NOAELs from reproductive and developmental toxicity studies for this compound were not found in the publicly available information.

Skin Irritation and Sensitization

As this compound is intended for topical application, its potential to cause skin irritation and sensitization is a critical safety consideration.

Skin Irritation: this compound is generally considered to be non-irritating at typical concentrations of use (0.1% to 5%). However, at higher concentrations, it can cause mild to moderate skin irritation.

Skin Sensitization: Skin sensitization potential is typically evaluated using the Guinea Pig Maximization Test (GPMT) or the murine Local Lymph Node Assay (LLNA).

Specific classification from a Guinea Pig Maximization Test or an EC3 value from a Local Lymph Node Assay for this compound was not available in the reviewed literature.

Pharmacokinetics (ADME)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for a comprehensive safety assessment. Studies have shown that when applied to human skin, this compound has minimal systemic absorption and is rapidly eliminated from circulation. Repeated applications may initially enhance its own absorption, but a steady-state is quickly established. Due to its intended function as a penetration enhancer, understanding its local concentration and residence time in the skin is of particular importance.

Experimental Protocols

The following sections detail the methodologies for key toxicological studies relevant to the safety assessment of this compound, based on internationally recognized guidelines.

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause a reverse mutation, enabling the bacteria to synthesize the required amino acid and form visible colonies on a minimal agar plate.

-

Methodology:

-

Strains: At least five strains are used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).

-

Metabolic Activation: The test is performed with and without a post-mitochondrial fraction (S9) from the liver of rats treated with an enzyme-inducing agent.

-

Procedure: The test chemical, bacterial culture, and S9 mix (if applicable) are combined and either mixed with molten top agar and poured onto minimal glucose agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and significant positive response for at least one of the tested concentrations.

-

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Principle: Cultured mammalian cells are exposed to the test substance, both with and without metabolic activation. After a suitable treatment period, the cells are treated with a metaphase-arresting agent, harvested, and chromosome preparations are made. These are then analyzed microscopically for chromosomal aberrations.

-

Methodology:

-

Cell Lines: Human peripheral blood lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are commonly used.

-

Treatment: Cells are exposed to at least three concentrations of the test substance for a short duration (3-6 hours) with and without S9, and for a longer duration (continuous treatment until harvesting) without S9.

-

Harvesting: Cells are treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase, followed by hypotonic treatment and fixation.

-

Analysis: Chromosome spreads are prepared on microscope slides, stained, and scored for structural aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

-

Evaluation: A test substance is considered positive if it produces a concentration-dependent increase in the percentage of cells with structural aberrations or a reproducible and significant increase at one or more concentrations.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in vivo.

-

Principle: The test substance is administered to an animal (usually a rodent). If the substance or its metabolites are genotoxic, they may cause chromosomal damage in the erythroblasts in the bone marrow. As these cells mature into polychromatic erythrocytes, any chromosome fragments or whole chromosomes that lag at anaphase are excluded from the main nucleus and form micronuclei in the cytoplasm.

-

Methodology:

-

Animals: Typically, mice or rats are used.

-

Administration: The test substance is administered, usually once or twice, by an appropriate route.

-

Sampling: Bone marrow is collected at appropriate intervals after treatment (e.g., 24 and 48 hours).

-

Analysis: Bone marrow smears are prepared, stained, and the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by microscopic analysis. The ratio of polychromatic to normochromatic erythrocytes is also calculated as a measure of cytotoxicity.

-

Evaluation: A significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to controls indicates a positive result.

-

Guinea Pig Maximization Test (GPMT - OECD 406)

The GPMT is a widely used method for assessing the skin sensitization potential of a substance.

-

Principle: The test involves an induction phase to sensitize the animals, followed by a challenge phase to elicit an allergic reaction. Freund's Complete Adjuvant (FCA) is used to enhance the immune response.

-

Methodology:

-

Induction Phase:

-

Day 0 (Intradermal Injections): Three pairs of intradermal injections are made into the shaved shoulder region of guinea pigs: (1) FCA/water emulsion, (2) the test substance in a suitable vehicle, and (3) the test substance emulsified in FCA/water.

-

Day 7 (Topical Application): The same shoulder area is treated with the test substance, typically under an occlusive patch for 48 hours.

-

-

Challenge Phase (Day 21): The animals are challenged with a non-irritating concentration of the test substance applied topically to a naive, shaved area on the flank under an occlusive patch for 24 hours.

-

Evaluation: The challenge sites are observed at 24 and 48 hours after patch removal and scored for erythema and edema. The incidence and severity of the reactions in the test group are compared to a control group. A substance is classified as a sensitizer based on the percentage of animals showing a positive reaction.

-

Murine Local Lymph Node Assay (LLNA - OECD 429)

The LLNA is an alternative to guinea pig tests for identifying skin sensitizers and provides a quantitative measure of sensitizing potency.

-

Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the dorsum of the ear. A sensitizer will induce a primary lymphocyte proliferation in the draining lymph nodes.

-

Methodology:

-

Application: The test substance is applied to the dorsal surface of both ears of mice for three consecutive days.

-

Proliferation Measurement: On day 6, the mice are injected intravenously with a radiolabeled nucleoside (e.g., ³H-methyl thymidine).

-

Harvesting and Analysis: A few hours after the injection, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured by liquid scintillation counting.

-

Evaluation: The stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3. The EC3 value, the estimated concentration required to produce an SI of 3, is calculated to determine the sensitizing potency.

-

Signaling Pathways and Mechanistic Insights

Skin Irritation Pathway

Chemical-induced skin irritation involves a complex cascade of events initiated by the penetration of the irritant through the stratum corneum, leading to the activation of keratinocytes and the release of pro-inflammatory mediators. This, in turn, recruits immune cells to the site of exposure, resulting in the characteristic signs of inflammation (erythema and edema).

Conclusion

This compound demonstrates a low order of acute toxicity. While it is generally considered safe for use as a penetration enhancer in topical and transdermal formulations at typical concentrations, a comprehensive safety profile is limited by the lack of publicly available data on sub-chronic and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. The potential for skin irritation at higher concentrations should be a key consideration in formulation development. Further investigation into these areas, potentially through proprietary studies, would provide a more complete understanding of the long-term safety of this compound and support its broader application in pharmaceutical products. Drug developers should carefully consider the concentration of this compound in their formulations to balance its efficacy as a penetration enhancer with its potential for local irritation.

References

The Evolution of Laurocapram: An In-depth Technical Guide to a Seminal Transdermal Enhancer

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Historical Perspective on Laurocapram

This compound, chemically known as 1-n-dodecyl azepan-2-one and widely recognized by its trade name Azone®, represents a significant milestone in the field of transdermal drug delivery. First proposed as a penetration enhancer in 1976 and reported in the early 1980s, it was one of the first molecules specifically designed to reversibly reduce the barrier function of the stratum corneum, thereby facilitating the passage of therapeutic agents through the skin.[1][2] Its development marked a shift towards a more rational design of excipients for topical and transdermal formulations. This compound is a colorless, odorless, and non-toxic oily liquid at room temperature, possessing favorable properties for formulation, including good lubricity and miscibility with many organic solvents.[3] It has been shown to be a potent enhancer for a wide range of drugs, encompassing both hydrophilic and lipophilic molecules.[4][5]

Mechanism of Action: Disrupting the Stratum Corneum Barrier

The primary mechanism by which this compound enhances transdermal drug delivery is through its interaction with the lipids of the stratum corneum. The molecule's long dodecyl chain inserts into the intercellular lipid bilayer, while its polar caprolactam head group is believed to interact with the polar heads of the lipids. This insertion disrupts the highly ordered lamellar structure of the stratum corneum lipids, leading to an increase in their fluidity. This "fluidization" of the lipid matrix reduces the diffusional resistance of the stratum corneum, creating pathways for drug molecules to permeate more readily. Biophysical studies using techniques such as Differential Scanning Calorimetry (DSC) and Fourier-transform Infrared Spectroscopy (FTIR) have provided evidence for this mechanism, showing that this compound alters the phase transition temperatures of stratum corneum lipids and disrupts their organized packing.

Quantitative Data: Enhancement Efficacy of this compound

The efficacy of this compound as a transdermal enhancer has been quantified for a diverse range of active pharmaceutical ingredients (APIs). The "Enhancement Ratio" (ER) or "Enhancement Factor" (EF) is a common metric used to express this, representing the factor by which the drug's flux or permeability is increased in the presence of the enhancer compared to a control formulation without it. The following tables summarize the quantitative data on this compound's enhancement effects for various drugs, categorized by their therapeutic class and physicochemical properties.

Table 1: Enhancement Ratios of this compound for Hydrophilic Drugs

| Drug | Model System | This compound Concentration | Vehicle | Enhancement Ratio (ER) | Reference(s) |

| 5-Fluorouracil | Human Stratum Corneum | Not Specified | Not Specified | 24-fold increase in permeability | |

| 5-Fluorouracil | Hairless Mouse Skin | Not Specified | Not Specified | >10 | |

| Mannitol | Not Specified | Not Specified | Not Specified | 175 | |

| Urea | Not Specified | Not Specified | Not Specified | 100 | |

| Sulfaguanidine | Not Specified | Not Specified | Not Specified | 34 |

Table 2: Enhancement Ratios of this compound for Lipophilic Drugs

| Drug | Model System | This compound Concentration | Vehicle | Enhancement Ratio (ER) | Reference(s) |

| Progesterone | Not Specified | Not Specified | Not Specified | 19 | |

| Betamethasone Dipropionate | Not Specified | Not Specified | Not Specified | 17 | |

| Indomethacin | Shed Snake Skin | Pretreatment | Not Specified | Significant Increase | |

| Naproxen | Human and Rabbit Skin | Not Specified | Not Specified | Up to 4-fold |

Table 3: Enhancement Ratios of this compound for NSAIDs and Corticosteroids

| Drug | Model System | This compound Concentration | Vehicle | Enhancement Ratio (ER) | Reference(s) |

| Piroxicam | Not Specified | Not Specified | Not Specified | 11 | |

| Indomethacin | Shed Snake Skin | Pretreatment | Not Specified | Significant Increase | |

| Sodium Naproxen | Human Skin (in vivo) | Not Specified | Pluronic F-127 gel with Transcutol | 2-fold (compared to Transcutol alone) | |

| Hydrocortisone | Not Specified | Not Specified | Not Specified | 100 | |

| Triamcinolone Acetonide | Hairless Mouse Skin | Not Specified | Not Specified | Largest increase among 6 model drugs | |

| Fluocinolone Acetonide | Not Specified | Not Specified | Not Specified | 78 |

Experimental Protocols: Methodologies for Evaluating this compound's Efficacy

The evaluation of transdermal enhancers like this compound relies on a set of well-established experimental protocols. These methods are designed to quantify the permeation of drugs across the skin and to elucidate the enhancer's mechanism of action at a molecular level.

In Vitro Skin Permeation Studies using Franz Diffusion Cells

This is the most common method for assessing the in vitro permeation of drugs through the skin.

-

Objective: To measure the rate and extent of drug permeation across a skin membrane from a topical or transdermal formulation.

-

Apparatus: Vertical Franz diffusion cells.

-

Membrane: Excised human or animal (e.g., porcine, rat) skin, or artificial skin models. The skin is typically dermatomed to a specific thickness.

-

Receptor Medium: A buffered solution (e.g., phosphate-buffered saline, PBS) maintained at a physiological pH (typically 7.4). For poorly water-soluble drugs, co-solvents may be added to maintain sink conditions. The receptor medium is maintained at 32°C to mimic skin surface temperature.

-

Procedure:

-

The excised skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

-

The receptor compartment is filled with degassed receptor medium and stirred continuously.

-

A known quantity of the formulation (with and without this compound) is applied to the skin surface in the donor compartment.

-

At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh, pre-warmed receptor medium.

-

The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The enhancement ratio is calculated by dividing the Jss of the formulation with this compound by the Jss of the control formulation.

Biophysical Characterization of the Stratum Corneum

These techniques are employed to understand the molecular-level interactions between this compound and the stratum corneum.

-

Objective: To investigate the effect of this compound on the thermal transitions of stratum corneum lipids and proteins.

-

Procedure:

-

Isolated stratum corneum is treated with a solution of this compound or a control vehicle.

-

The treated stratum corneum is sealed in an aluminum pan.

-

The sample is heated at a controlled rate in the DSC instrument.

-

The heat flow into the sample is measured as a function of temperature.

-

-

Data Analysis: The resulting thermogram shows endothermic peaks corresponding to the phase transitions of the stratum corneum components. Changes in the peak temperature (Tm) and enthalpy (ΔH) in the presence of this compound indicate an interaction with and disruption of the lipid and protein structures. A shift to lower temperatures suggests fluidization of the lipids.

-

Objective: To examine the effect of this compound on the conformational order of the stratum corneum lipids.

-

Procedure:

-

Isolated stratum corneum is treated with a solution of this compound or a control vehicle.

-

The treated stratum corneum is analyzed using an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

The infrared spectrum of the sample is recorded.

-

-

Data Analysis: The positions and shapes of specific vibrational bands in the spectrum provide information about the molecular organization of the stratum corneum lipids. For instance, shifts in the C-H stretching vibration bands to higher wavenumbers indicate a more disordered or fluid state of the lipid acyl chains, consistent with the mechanism of action of this compound.

Signaling Pathways and Irritation Potential

A critical consideration in the development of transdermal enhancers is their potential to cause skin irritation. While this compound is generally considered to have low toxicity, skin irritation has been reported and is a factor that has limited its widespread use. The precise molecular signaling pathways underlying this compound-induced skin irritation are not extensively detailed in the current literature. However, the general mechanism of chemical-induced skin irritation involves the disruption of the skin barrier, leading to the activation of keratinocytes and the release of pro-inflammatory cytokines and chemokines.

Upon barrier disruption by a chemical irritant, keratinocytes can release pre-formed interleukin-1 alpha (IL-1α), which acts as an initial danger signal. This triggers a cascade of inflammatory events, including the production and release of other pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), IL-6, and IL-8. These mediators orchestrate the recruitment of immune cells, such as neutrophils and T-lymphocytes, to the site of irritation, leading to the clinical signs of inflammation (redness, swelling, and heat). While the specific involvement of these pathways in response to this compound requires further investigation, this general model provides a framework for understanding its potential irritant effects.

Visualizations: Diagrams of Mechanisms and Workflows

References

- 1. Mechanism of skin penetration-enhancing effect by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chemical enhancers for the absorption of substances through the skin: this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biophysical Interactions Between Laurocapram and Stratum Corneum Lipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurocapram, commercially known as Azone®, is a well-established percutaneous penetration enhancer utilized to augment the delivery of a wide array of therapeutic agents through the skin. Its efficacy stems from its profound interaction with the lipids of the stratum corneum (SC), the outermost layer of the epidermis and the principal barrier to drug absorption. This technical guide provides a comprehensive overview of the biophysical interactions between this compound and SC lipids, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and experimental workflows.

The stratum corneum's barrier function is primarily attributed to its unique "brick and mortar" structure, where terminally differentiated keratinocytes (the "bricks") are embedded in a continuous extracellular lipid matrix (the "mortar"). This lipid matrix, composed mainly of ceramides, cholesterol, and free fatty acids, is organized into highly ordered lamellar structures. This compound transiently and reversibly disrupts this organization, thereby facilitating the permeation of drug molecules.

Mechanism of Action: Biophysical Interactions

This compound's primary mechanism of action involves the perturbation of the highly ordered intercellular lipid lamellae of the stratum corneum. This interaction leads to an increase in the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules. The key biophysical interactions are detailed below.

Lipid Fluidization and Disruption of Packing

This compound, with its polar head group and long alkyl chain, inserts itself into the lipid bilayers of the stratum corneum. This insertion disrupts the tight, ordered packing of the endogenous lipids.[1][2] The dodecyl chain of this compound integrates into the hydrophobic core of the bilayer, increasing the motion of the lipid alkyl chains and fluidizing the hydrophobic regions.[1] This increased fluidity is a key factor in reducing the diffusional resistance of the stratum corneum to permeants.

Interaction with Specific Stratum Corneum Lipids

Isothermal titration calorimetry (ITC) studies have provided quantitative insights into the specific interactions between this compound and the primary lipid components of the stratum corneum. These studies reveal that this compound selectively interacts with ceramides and cholesterol, while having minimal interaction with free fatty acids like behenic acid.[3]

-

Interaction with Ceramides: Two molecules of this compound have been shown to bind to one molecule of ceramide-3. This binding is an enthalpy-driven process, suggesting a strong, specific interaction.[3]

-

Interaction with Cholesterol: The binding ratio between this compound and cholesterol is one-to-one. This interaction is primarily entropy-driven, indicating that it leads to a more disordered state. This suggests that this compound may extract cholesterol molecules from the ordered lipid lamellae.

Quantitative Data on Biophysical Interactions

The interaction of this compound with stratum corneum lipids leads to measurable changes in their biophysical properties. These changes have been quantified using various analytical techniques, primarily Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared (FTIR) Spectroscopy.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal transitions of the stratum corneum lipids, which reflect their organizational state. The treatment of human stratum corneum with this compound formulations leads to shifts in these transition temperatures (Tm), indicating an alteration of the lipid structure.

| Thermal Transition | Untreated Human SC (°C) | This compound-Treated Human SC (°C) | Interpretation of Change |

| T_m1_ | 59-63 | Lowered | Disruption of the lamellar to disordered state transition of lipids. |

| T_m2_ | 75-82 | Lowered | Alteration of the protein-lipid complex or rupture of polar head groups of lipids. |

| T_m3_ | 99.5-120 | Broadened/Shifted | Irreversible denaturation of proteins, potentially influenced by lipid disruption. |

Table 1: Effect of this compound on the Thermal Transitions of Human Stratum Corneum Lipids as Measured by DSC.

An ESR study on rat stratum corneum showed that treatment with 1% this compound did not significantly change the phase transition temperatures but did increase the molecular motion of the lipids.

Fourier Transform Infrared (FTIR) Spectroscopy

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Ordered SC | Expected Shift with this compound | Interpretation |

| CH₂ Asymmetric Stretching | ~2918-2920 | Increase | Increased conformational disorder (more gauche conformers) of lipid acyl chains. |

| CH₂ Symmetric Stretching | ~2850 | Increase | Increased fluidity and mobility of the lipid acyl chains. |

Table 2: Expected Changes in FTIR C-H Stretching Frequencies of Stratum Corneum Lipids upon Treatment with this compound.

Permeability Enhancement

The ultimate consequence of this compound's biophysical interactions with stratum corneum lipids is an increase in the permeability of the skin to a wide range of drugs. The degree of enhancement, often expressed as the Enhancement Ratio (ER), varies depending on the physicochemical properties of the permeant.

| Drug | Drug Type | Enhancement Ratio (ER) | Reference |

| Sulfanilamide | Hydrophilic | Significant Increase | |

| Indomethacin | Lipophilic | Significant Increase | |

| Antipyrine (ANP) | Model Drug | 4.3 (with C12 IL-Azone) |

Table 3: Examples of Permeability Enhancement Ratios for this compound and its Analogs.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of the interactions between this compound and stratum corneum lipids. Below are protocols for the key experimental techniques cited.

Differential Scanning Calorimetry (DSC) Analysis

Objective: To determine the effect of this compound on the thermal transitions of stratum corneum lipids.

Methodology:

-

Sample Preparation:

-

Excise human or animal skin and isolate the stratum corneum by trypsin digestion or heat separation.

-

Hydrate the stratum corneum samples by soaking in a buffered solution (e.g., phosphate-buffered saline, pH 7.4) for a specified period (e.g., 24 hours).

-

For the treatment group, incubate hydrated stratum corneum samples in a solution of this compound (e.g., 1-5% in a suitable vehicle like propylene glycol) for a defined duration.

-

Blot the samples to remove excess surface liquid and weigh them into aluminum DSC pans. Hermetically seal the pans.

-

-

DSC Measurement:

-

Use a calibrated Differential Scanning Calorimeter.

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the system at a starting temperature (e.g., 25°C).

-

Heat the sample at a constant rate (e.g., 5-10°C/min) to a final temperature (e.g., 130°C).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tm), and enthalpy of the thermal transitions.

-

Compare the thermograms of the untreated and this compound-treated samples to identify shifts in transition temperatures and changes in enthalpy.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To assess the effect of this compound on the conformational order of stratum corneum lipids.

Methodology:

-

Sample Preparation:

-

Prepare stratum corneum samples as described in the DSC protocol.

-

Mount a piece of the stratum corneum (either untreated or treated with this compound) onto the ATR crystal (e.g., diamond or ZnSe) of the FTIR spectrometer, ensuring good contact.

-

-

FTIR Measurement:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Collect the spectrum of the stratum corneum sample over a specific wavenumber range (e.g., 4000-650 cm⁻¹).

-

Typically, multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio, with a spectral resolution of, for example, 4 cm⁻¹.

-

-

Data Analysis:

-

Process the spectra (e.g., baseline correction, normalization).

-

Analyze the positions of the CH₂ symmetric (~2850 cm⁻¹) and asymmetric (~2920 cm⁻¹) stretching vibration peaks.

-

A shift to higher wavenumbers in these peaks indicates an increase in the disorder (fluidity) of the lipid alkyl chains.

-

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the effect of this compound on the transdermal permeation of a drug.

Methodology:

-

Skin Preparation:

-

Use excised human or animal (e.g., porcine or rat) skin. Shave the hair if necessary.

-

Mount the full-thickness or dermatomed skin onto the Franz diffusion cells with the stratum corneum side facing the donor compartment.

-

-

Experimental Setup:

-

Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4), ensuring it is de-gassed and maintained at 32°C or 37°C to mimic physiological conditions.

-

Stir the receptor medium continuously with a magnetic stir bar.

-

Apply the drug formulation (with and without this compound) to the surface of the skin in the donor compartment.

-

-

Sampling and Analysis:

-

At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

-

Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

-

-

Data Analysis:

-

Plot the cumulative amount of drug permeated per unit area against time.

-

Calculate the steady-state flux (Jss) from the linear portion of the curve.

-

Determine the permeability coefficient (Kp) and the enhancement ratio (ER), which is the ratio of the flux with the enhancer to the flux without the enhancer.

-

Mandatory Visualizations

Mechanism of this compound Action on Stratum Corneum Lipids

Caption: Mechanism of this compound-induced skin permeation enhancement.

Experimental Workflow for Evaluating Permeation Enhancers

Caption: Workflow for the evaluation of transdermal permeation enhancers.

Logical Relationship of Biophysical Effects

Caption: Relationship between this compound application and biophysical effects.

Conclusion

This compound effectively enhances the transdermal delivery of a diverse range of drugs by directly interacting with and modifying the biophysical properties of the stratum corneum lipids. Its primary mechanism involves the fluidization and disordering of the highly organized lipid lamellae, which has been quantified through techniques such as DSC and FTIR spectroscopy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate these interactions and to evaluate the efficacy of this compound and other potential penetration enhancers. The visualizations aim to simplify the complex mechanisms and workflows involved in this area of research. A thorough understanding of these biophysical interactions is paramount for the rational design and development of effective and safe transdermal drug delivery systems.

References

Laurocapram: A Technical Guide to Solubility Characteristics in Pharmaceutical Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laurocapram (commercially known as Azone®) is a well-established and highly effective skin penetration enhancer used in topical and transdermal drug formulations. Its efficacy is intrinsically linked to its interaction with the stratum corneum, the outermost layer of the skin. A thorough understanding of its solubility in various pharmaceutical solvents is critical for formulation development, ensuring drug stability, and optimizing the delivery of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the solubility characteristics of this compound, details the experimental protocols for its determination, and illustrates its mechanism of action as a permeation enhancer.

Introduction to this compound

This compound (1-dodecylazacycloheptan-2-one) is a colorless to slightly yellow, transparent, and viscous liquid.[1][2] It is recognized for its ability to enhance the percutaneous absorption of a wide array of both hydrophilic and lipophilic drugs.[1][3] Chemically stable and compatible with most common excipients, this compound is a versatile component in the formulation of creams, gels, and patches.[3] Its mechanism of action primarily involves the disruption and fluidization of the highly organized lipid bilayers within the stratum corneum, thereby reducing the diffusional resistance for permeating drugs.

Solubility Characteristics of this compound

The solubility of this compound is a key parameter in the pre-formulation and formulation stages of drug development. It is a highly lipophilic molecule, which dictates its behavior in various solvent systems. While precise quantitative solubility data is not widely published for all solvent systems, its qualitative solubility is well-documented. For many common organic solvents, this compound is considered miscible, meaning it can be mixed in all proportions without separation.

Table 1: Summary of this compound Solubility in Common Pharmaceutical Solvents

| Solvent | Solvent Type | Solubility of this compound | Citation |

| Water | Aqueous | Insoluble / Very Low Solubility (Predicted: 0.000526 mg/mL) | |

| Ethanol | Alcohol | Highly Soluble / Miscible | |

| Propylene Glycol (PG) | Glycol | Soluble / Miscible | |

| Isopropyl Myristate (IPM) | Ester | Soluble / Miscible | |

| Oleic Acid | Fatty Acid | Soluble / Miscible | |

| DMSO | Sulfoxide | Soluble (≥100 mg/mL) | |

| Ether | Ether | Highly Soluble | |

| Benzene | Aromatic Hydrocarbon | Highly Soluble | |

| Acetone | Ketone | Highly Soluble | |

| Chloroform | Halogenated Hydrocarbon | Soluble |

Note: "Miscible" indicates that the components form a homogeneous solution in all proportions. For these solvents, a specific mg/mL value is not applicable.

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the Saturation Shake-Flask Method . This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid material at a specific temperature.

Methodology

-

Preparation : An excess amount of this compound is added to a vial containing a known volume of the selected pharmaceutical solvent. Adding excess solid is crucial to ensure that a saturated solution is formed and that equilibrium can be established with the undissolved solid phase.

-

Equilibration : The sealed vials are agitated, typically using an orbital shaker, in a temperature-controlled environment (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 to 72 hours). This extended agitation ensures that the system reaches thermodynamic equilibrium. The pH of the suspension should be measured at the beginning and end of the experiment to ensure it has not changed significantly.

-

Phase Separation : After equilibration, the suspension is allowed to stand, and the undissolved this compound is separated from the saturated solution. This is typically achieved by centrifugation at high speed (e.g., 14,000 rpm) or by filtration using a syringe filter (e.g., 0.45 µm) that does not interact with the compound or solvent.

-

Quantification : The concentration of this compound in the clear, saturated supernatant is then determined using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for this purpose.

-

A calibration curve is first prepared using standard solutions of this compound of known concentrations.

-

The saturated sample is appropriately diluted to fall within the linear range of the calibration curve.

-

The concentration is then calculated based on the instrument's response.

-

Visualization of Key Processes

Experimental Workflow for Solubility Determination

The logical steps of the shake-flask method are outlined below, from sample preparation to final analysis.

Mechanism of Action as a Skin Penetration Enhancer

This compound enhances drug delivery across the skin primarily by interacting with and disrupting the organized lipid structure of the stratum corneum. This mechanism does not involve a classical signaling pathway but rather a biophysical alteration of the skin barrier.

References

An In-depth Technical Guide to the Spectroscopic and Analytical Characterization of Laurocapram

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laurocapram (1-dodecylazacycloheptan-2-one), widely known as Azone®, is a highly effective and extensively studied skin penetration enhancer. Its ability to reversibly reduce the barrier function of the stratum corneum has made it a valuable excipient in topical and transdermal drug delivery systems. A thorough understanding of its physicochemical properties and the ability to analytically characterize it are paramount for formulation development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of this compound, including detailed experimental protocols and a summary of quantitative data.

Physicochemical Properties of this compound

This compound is a colorless to light yellow, viscous, and odorless liquid. Its key physicochemical properties are summarized in the table below, providing essential information for its handling, formulation, and analytical method development.

| Property | Value | Reference |

| Chemical Name | 1-dodecylazepan-2-one | [1] |

| Synonyms | Azone, 1-Dodecylazacycloheptan-2-one | [1] |

| Molecular Formula | C₁₈H₃₅NO | [1] |

| Molecular Weight | 281.48 g/mol | [1] |

| CAS Number | 59227-89-3 | [1] |

| Appearance | Colorless to light yellow viscous liquid | |

| Melting Point | -7 °C | |

| Boiling Point | 160 °C at 0.5 mmHg | |

| Solubility | Soluble in various organic solvents such as ethanol, propylene glycol, and acetone. Insoluble in water. |

Mechanism of Action as a Skin Penetration Enhancer

This compound enhances the permeation of both hydrophilic and lipophilic drugs across the skin. Its primary mechanism of action involves the disruption of the highly organized lipid bilayer of the stratum corneum, the outermost layer of the epidermis. This disruption increases the fluidity of the lipid matrix, thereby creating more pathways for drug molecules to penetrate deeper into the skin.

The proposed mechanisms include:

-

Lipid Fluidization: this compound inserts its long dodecyl chain into the lipid bilayers of the stratum corneum, disrupting the ordered packing of the lipids and increasing their fluidity.

-

Phase Separation: It may induce phase separation within the lipid domains, creating more permeable regions.

-

Interaction with Keratin: Some evidence suggests that this compound may also interact with intracellular keratin, further contributing to the increased permeability of the stratum corneum.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0-200 ppm

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

3.1.2. Predicted ¹H and ¹³C NMR Data

The following tables provide predicted chemical shift ranges for the different protons and carbons in the this compound molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (dodecyl chain) | 0.8 - 0.9 |

| -(CH₂)₁₀- (dodecyl chain) | 1.2 - 1.4 |

| -N-CH₂- (dodecyl chain) | 3.2 - 3.4 |

| -N-CH₂- (azepan-2-one ring) | 3.3 - 3.5 |

| -C(=O)-CH₂- (azepan-2-one ring) | 2.4 - 2.6 |

| -(CH₂)₄- (azepan-2-one ring) | 1.5 - 1.8 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C=O (amide) | 175 - 178 |

| -N-CH₂- (dodecyl chain) | 45 - 50 |

| -N-CH₂- (azepan-2-one ring) | 48 - 52 |

| -C(=O)-CH₂- (azepan-2-one ring) | 35 - 40 |

| -(CH₂)₁₀- (dodecyl chain) | 22 - 32 |

| -(CH₂)₄- (azepan-2-one ring) | 23 - 38 |

| -CH₃ (dodecyl chain) | ~14 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands for the amide and alkyl groups.

3.2.1. Experimental Protocol: FTIR

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal. This is the simplest method for liquid samples.

-

Instrumentation: Record the FTIR spectrum using an FTIR spectrometer equipped with a universal ATR accessory.

-

Parameters:

-

Spectral range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Data Processing: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample. The instrument software will automatically subtract the background from the sample spectrum.

3.2.2. Predicted FTIR Data

The following table lists the expected vibrational frequencies and their assignments for the key functional groups in this compound.

Table 3: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretching (alkyl chains) | 2850 - 2960 |

| C=O stretching (amide) | 1620 - 1650 |

| C-N stretching (amide) | 1400 - 1450 |

| CH₂ bending (scissoring) | ~1465 |

Mass Spectrometry (MS)

Mass spectrometry is employed for the determination of the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.

3.3.1. Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent such as hexane or dichloromethane.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Parameters:

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 280 °C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: Identify the this compound peak in the total ion chromatogram and analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

3.3.2. Mass Spectrometry Data

The mass spectrum of this compound will exhibit a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (relative abundance) |

| [M]⁺ (Molecular Ion) | 281.3 (calculated) |

| [M+H]⁺ (Precursor Ion) | 282.2791 |

| Fragment Ion | 114.0914 (26%) |

| Fragment Ion | 96.0807 (1%) |

| Fragment Ion | 69.0699 (1%) |

| Fragment Ion | 57.0699 (1%) |

Chromatographic Characterization

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in raw materials and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the quantitative analysis of this compound.

4.1.1. Experimental Protocol: HPLC

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

-